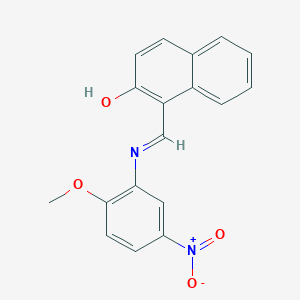

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol

Description

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol is a complex organic compound that features a naphthol core substituted with a methoxy-nitrophenyliminomethyl group

Properties

CAS No. |

30856-40-7 |

|---|---|

Molecular Formula |

C18H14N2O4 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

1-[(2-methoxy-5-nitrophenyl)iminomethyl]naphthalen-2-ol |

InChI |

InChI=1S/C18H14N2O4/c1-24-18-9-7-13(20(22)23)10-16(18)19-11-15-14-5-3-2-4-12(14)6-8-17(15)21/h2-11,21H,1H3 |

InChI Key |

HVGMKVXPEQPORW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol typically involves a multi-step process. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline. This intermediate is then subjected to a condensation reaction with 2-hydroxy-1-naphthaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 1-(2-Hydroxy-5-nitrophenyliminomethyl)-2-naphthol.

Reduction: 1-(2-Methoxy-5-aminophenyliminomethyl)-2-naphthol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-5-nitrophenol: Similar in structure but lacks the naphthol core.

1-(2-Hydroxy-5-nitrophenyliminomethyl)-2-naphthol: Similar but with a hydroxyl group instead of a methoxy group.

1-(2-Methoxy-5-aminophenyliminomethyl)-2-naphthol: Similar but with an amino group instead of a nitro group.

Uniqueness

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol is unique due to its combination of a naphthol core with a methoxy-nitrophenyliminomethyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Biological Activity

1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol, also known by its IUPAC name, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a naphthol moiety and a nitrophenyl group, which contribute to its potential pharmacological properties.

Chemical Structure

The chemical structure of 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol can be represented as follows:

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

- CAS Number : 30856-40-7

Biological Activity Overview

Research indicates that 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol exhibits a range of biological activities. These include:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines.

- Anti-inflammatory Properties : Potential to modulate inflammatory pathways.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of this compound. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Pseudomonas aeruginosa | 20 | 16 |

Anticancer Activity

The anticancer potential of 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol has been investigated in various cancer cell lines, including breast and colon cancer cells. The compound exhibited significant cytotoxicity, potentially through the induction of apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines revealed that treatment with this compound resulted in:

-

MCF-7 Cell Line :

- IC50 = 25 µM

- Induction of apoptosis confirmed via flow cytometry.

-

HCT-116 Cell Line :

- IC50 = 30 µM

- Cell cycle analysis showed G0/G1 phase arrest.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.

The biological activity of 1-(2-Methoxy-5-nitrophenyliminomethyl)-2-naphthol is attributed to several mechanisms:

- Reactive Intermediate Formation : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and cancer progression.

- Membrane Disruption : Interaction with lipid membranes leading to altered permeability and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.